6-O-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-YRBLGENJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857954 | |
| Record name | 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71184-87-7 | |
| Record name | 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-Trityl-Cellulose Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-O-trityl-cellulose and its derivatives, focusing on their synthesis, characterization, and applications, particularly in the realm of drug delivery. The regioselective protection of the primary hydroxyl group at the C-6 position of the anhydroglucose unit with the bulky trityl group is a cornerstone of modern cellulose chemistry, enabling the synthesis of well-defined, functional materials.
Introduction to this compoundTrityl-Cellulose
Cellulose, a linear polymer of β-(1→4)-linked D-glucose units, possesses three hydroxyl groups per anhydroglucose unit (AGU) at the C-2, C-3, and C-6 positions. The primary hydroxyl group at the C-6 position is the most reactive, and its selective modification is key to producing cellulose derivatives with tailored properties. The triphenylmethyl (trityl) group is a sterically demanding protecting group that preferentially reacts with the C-6 hydroxyl group, yielding this compoundtrityl-cellulose. This intermediate is often soluble in organic solvents, facilitating subsequent homogeneous reactions to modify the secondary hydroxyl groups at the C-2 and C-3 positions.
The synthesis of this compoundtrityl-cellulose is the first step in a multi-step process to create a wide array of functionalized cellulose derivatives, including esters and ethers. Following the modification of the C-2 and C-3 positions, the trityl group can be selectively removed under acidic conditions, regenerating the primary hydroxyl group for further functionalization. This strategic approach allows for the creation of complex cellulose-based polymers with precise control over the substituent distribution, which in turn dictates their physicochemical properties and potential applications.
Synthesis and Derivatization
The synthesis of this compoundtrityl-cellulose and its derivatives typically involves three main stages: protection of the C-6 hydroxyl group, modification of the C-2 and C-3 hydroxyl groups, and deprotection of the C-6 hydroxyl group.
Protection: Synthesis of this compoundTrityl-Cellulose
The tritylation of cellulose is commonly performed in a homogeneous system to ensure uniform reaction along the polymer chain. A widely used solvent system is N,N-dimethylacetamide (DMAc) with lithium chloride (LiCl), which can dissolve cellulose. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compoundTrityl-Cellulose
Materials:
-
Microcrystalline cellulose (MCC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
Unraveling the Specificity of 6-O-Acetyltransferases: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies used to explore the substrate specificity of 6-O-acetyltransferases, a diverse class of enzymes crucial in various biological processes, including bacterial pathogenesis and plant cell wall modification. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate a deeper understanding of these important enzymes.
Introduction to this compoundAcetyltransferases
This compoundacetyltransferases are a group of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl coenzyme A (acetyl-CoA), to the 6-hydroxyl group of a sugar residue within a larger molecule, such as a polysaccharide or a aminoglycoside antibiotic. This modification can significantly alter the substrate's chemical properties, influencing its biological activity, stability, and interactions with other molecules. For instance, in bacteria, this compoundacetylation of peptidoglycan can confer resistance to lysozyme, an important component of the innate immune system. In plants, the O-acetylation of cell wall polysaccharides like xylan and pectin plays a role in cell wall integrity and defense against pathogens.
The substrate specificity of these enzymes—their ability to recognize and modify specific substrates—is a critical area of study. Understanding this specificity is fundamental for elucidating their biological roles and for the development of targeted therapeutics. For example, inhibitors of bacterial this compoundacetyltransferases could serve as novel antimicrobial agents.
Determining Substrate Specificity: Key Kinetic Parameters
The specificity of an enzyme for different substrates is quantitatively described by the specificity constant, kcat/KM. A higher kcat/KM value indicates a greater preference for a particular substrate. The determination of this constant requires measuring the catalytic rate (kcat) and the Michaelis constant (KM) for each substrate.
Table 1: Key Kinetic Parameters for Determining Substrate Specificity
| Parameter | Description | Significance |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. | Represents the maximum catalytic rate of the enzyme. |
| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | An inverse measure of the affinity of the enzyme for its substrate. A lower KM indicates a higher affinity. |
| kcat/KM (Specificity Constant) | An apparent second-order rate constant that represents the efficiency of the enzyme in converting a substrate to a product. | Allows for the direct comparison of the enzyme's preference for different substrates. |
Experimental Protocols for Measuring this compoundAcetyltransferase Activity
A variety of assay methods can be employed to measure the activity of this compoundacetyltransferases and determine their substrate specificity. The choice of assay depends on factors such as the nature of the substrate, the required sensitivity, and the desired throughput.
Radiometric Assays
Radiometric assays are a classic and highly sensitive method for measuring acetyltransferase activity. They typically involve the use of [3H]- or [14C]-labeled acetyl-CoA as the acetyl group donor.
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified this compoundacetyltransferase, the acceptor substrate, and radiolabeled acetyl-CoA in a suitable buffer at a defined pH and temperature. Most biochemical assays for histone acetyltransferases (HATs), a related class of enzymes, are performed at 30°C.
-
Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., the enzyme or acetyl-CoA). Incubate the reaction for a specific period, ensuring that the reaction velocity is in the linear range.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as a strong acid or a denaturing agent.
-
Separation of Product from Substrate: Separate the radiolabeled acetylated product from the unreacted radiolabeled acetyl-CoA. This can be achieved by methods such as:
-
Filter-binding assays: The reaction mixture is spotted onto a filter paper (e.g., phosphocellulose P81) that binds the acetylated product, while the unreacted acetyl-CoA is washed away.
-
Chromatography: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate the product.
-
-
Quantification: Quantify the amount of radioactivity in the product using a scintillation counter.
-
Data Analysis: Calculate the initial reaction velocity from the amount of product formed over time. Determine the kinetic parameters (kcat and KM) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Spectrophotometric and Fluorometric Assays
These assays rely on a change in absorbance or fluorescence upon the formation of the product or the consumption of a substrate.
-
Coupled Enzyme Assays: The release of Coenzyme A (CoA) during the acetyl transfer reaction can be coupled to a second reaction that produces a detectable signal. For example, CoA can react with Ellman's reagent (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Fluorogenic Substrates: Assays can be designed using substrates that become fluorescent upon acetylation.
Detailed Methodology (Coupled Assay):
-
Reaction Setup: Prepare a reaction mixture containing the this compoundacetyltransferase, the acceptor substrate, acetyl-CoA, the coupling enzyme (e.g., a thiol-sensitive probe), and a suitable buffer.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocity is proportional to the rate of change in the signal. Kinetic parameters are determined as described for the radiometric assay.
Mass Spectrometry-Based Assays
Mass spectrometry (MS) offers a powerful and versatile platform for studying enzyme kinetics and substrate specificity. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose. A key advantage of MS-based assays is the ability to simultaneously monitor multiple substrates and products in a single reaction, enabling high-throughput screening of substrate libraries.
Detailed Methodology (Multiplex ESI-MS Assay):
-
Reaction Setup: A single reaction is prepared containing the enzyme and a mixture of competing substrates.
-
Reaction and Quenching: The reaction is initiated and allowed to proceed for a defined time before being quenched.
-
Sample Preparation: The reaction mixture is prepared for MS analysis, which may involve dilution and the addition of an internal standard.
-
ESI-MS Analysis: The sample is introduced into the mass spectrometer, and the abundance of each substrate and its corresponding acetylated product is measured.
-
Data Analysis: The relative rates of product formation for the different substrates are used to determine the relative specificity constants (kcat/KM). If the specificity constant for one substrate is known, the absolute values for the others can be calculated.
.dot digraph Logical_Relationship
Methodological & Application
Enzymatic Synthesis of 6-O-acetyl-β-D-glucopyranose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 6-O-acetyl-β-D-glucopyranose, a selectively acetylated monosaccharide with significant potential in various biomedical and industrial applications. The regioselective acetylation of the primary hydroxyl group at the C-6 position of glucose is achieved using enzymatic catalysts, offering a green and efficient alternative to traditional chemical methods. This application note outlines two primary enzymatic approaches: one utilizing a whole-cell biocatalyst and another employing an immobilized lipase. Detailed experimental procedures, data presentation in tabular format, and visual representations of the workflow and reaction pathway are included to facilitate seamless adoption in the laboratory.
Introduction
Selective protection of hydroxyl groups in carbohydrates is a fundamental challenge in synthetic organic chemistry. This compoundacetyl-β-D-glucopyranose is a valuable building block in the synthesis of various biologically active compounds and carbohydrate-based materials. Enzymatic synthesis provides a powerful tool for achieving high regioselectivity under mild reaction conditions, minimizing the need for complex protection and deprotection steps often associated with chemical synthesis. Lipases and acyltransferases are among the key enzymes employed for this purpose, demonstrating excellent catalytic activity and specificity. This protocol focuses on practical and reproducible methods for the synthesis, purification, and characterization of this compoundacetyl-β-D-glucopyranose.
Data Presentation
Table 1: Reaction Parameters for Whole-Cell Biocatalysis using Pseudomonas stutzeri
| Parameter | Optimal Condition |
| Biocatalyst | Lyophilized Pseudomonas stutzeri cells |
| Acyl Donor | Vinyl acetate |
| Substrate | D-glucose |
| Solvent System | Isooctane-pyridine (3:7 v/v) |
| Water Content | 2% (v/v) |
| Molar Ratio (Acyl Donor:Glucose) | 10:1 |
| Biocatalyst Dosage | 80 mg/mL |
| Reaction Temperature | 35°C |
| Result | |
| Glucose Conversion | 97.2% |
| Reaction Rate | 29.7 mmol/L·h (over 24h) |
| Regioselectivity | >99% for 6-O position |
Table 2: Reaction Parameters for Immobilized Lipase Catalysis using Novozym 435
| Parameter | Typical Condition |
| Biocatalyst | Novozym 435 (Candida antarctica lipase B) |
| Acyl Donor | Vinyl acetate |
| Substrate | D-glucose |
| Solvent | 2-Methyl-2-butanol (tert-amyl alcohol) |
| Enzyme Concentration | 20 - 50 mg/mL |
| Substrate Concentration | 0.5 M |
| Molar Ratio (Acyl Donor:Glucose) | 1:1 to 2:1 |
| Reaction Temperature | 40 - 60°C |
| Agitation | 150 - 200 rpm |
| Result | |
| Conversion | High (specifics vary with conditions) |
| Regioselectivity | High for the 6-O position |
Experimental Protocols
Protocol 1: Synthesis using Whole-Cell Biocatalyst (Pseudomonas stutzeri)
This protocol is adapted from a method for the synthesis of this compoundpropionyl-D-glucose and is applicable for this compoundacetylation.
1. Materials:
-
Lyophilized cells of Pseudomonas stutzeri
-
D-glucose
-
Vinyl acetate
-
Isooctane
-
Pyridine
-
Molecular sieves (3Å)
2. Procedure:
-
To a 50 mL screw-capped flask, add D-glucose (e.g., 0.5 mmol, 90 mg) and lyophilized P. stutzeri cells (80 mg/mL of solvent).
-
Add the solvent system of isooctane and pyridine (3:7 v/v, e.g., 10 mL total volume).
-
Add vinyl acetate in a 10:1 molar ratio to glucose (5 mmol, 430 mg, 0.46 mL).
-
Add molecular sieves to maintain a water content of 2% (v/v).
-
Seal the flask and place it in an orbital shaker at 35°C with agitation (e.g., 200 rpm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically 24 hours), filter to remove the biocatalyst and molecular sieves.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Synthesis using Immobilized Lipase (Novozym 435)
1. Materials:
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
D-glucose
-
Vinyl acetate
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Molecular sieves (3Å)
2. Procedure:
-
In a dried flask, dissolve D-glucose (e.g., 0.5 M) in 2-methyl-2-butanol. Gentle heating may be required to aid dissolution.
-
Add Novozym 435 (e.g., 33 mg/mL) and molecular sieves to the solution.
-
Add vinyl acetate (e.g., 1:1 molar ratio to glucose).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 150 rpm).
-
Monitor the reaction by TLC or HPLC until maximum conversion is achieved.
-
Filter off the enzyme and molecular sieves. The enzyme can be washed with the solvent and reused.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude this compoundacetyl-β-D-glucopyranose.
Protocol 3: Purification and Characterization
1. Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compoundacetyl-β-D-glucopyranose.
2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The expected ¹H NMR spectrum will show a characteristic acetyl methyl singlet at approximately 2.0-2.1 ppm. The signals for the glucose ring protons will appear between 3.0 and 5.5 ppm. The anomeric proton signal will be a doublet, with the coupling constant indicating the β-configuration (typically around 8 Hz).
-
The ¹³C NMR spectrum will show a signal for the acetyl carbonyl carbon around 170-175 ppm and the acetyl methyl carbon around 20-21 ppm. The glucose ring carbons will resonate in the range of 60-100 ppm, with the
Application Notes and Protocols for Selective 6-O-Detritylation in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective removal of the trityl protecting group from the 6-hydroxyl position of carbohydrates. This critical step in carbohydrate synthesis allows for further functionalization of the primary alcohol, enabling the construction of complex oligosaccharides and glycoconjugates vital for drug development and biological research. The protocols outlined below utilize various acidic catalysts, offering a range of options to suit different substrate requirements and laboratory setups.
Introduction
The trityl (triphenylmethyl, Tr) group is a bulky protecting group widely used for the selective protection of primary hydroxyl groups in carbohydrates due to its steric hindrance. Its removal, known as detritylation, is a key step in multi-step carbohydrate synthesis. Achieving selective deprotection of the 6-O-trityl group while other protecting groups, such as acetates or benzoates, remain intact is crucial for synthetic efficiency. The choice of reagent and reaction conditions is paramount to ensure high selectivity and yield, minimizing the formation of byproducts. This document details protocols using aqueous acetic acid, p-toluenesulfonic acid, and boron trifluoride etherate for this purpose.
Data Presentation
The following table summarizes the quantitative data for different selective this compounddetritylation protocols, allowing for easy comparison of their effectiveness.
| Starting Material | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| 6,1',6'-tri-O-tritylsucrose penta-acetate (TRISPA) | Acetic Acid (aqueous) | Acetic Acid/Water | 80 | 4 | 52 | 80 | [1] |
| Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside | p-Toluenesulfonic acid monohydrate (PTSA) | Dichloromethane | RT | 2 | 95 | High | |
| Per-O-benzoylated this compoundtrityl-α-D-glucopyranoside | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | 0 to RT | 1 | 92 | High |
Note: "High" selectivity indicates that the reaction predominantly yielded the 6-OH product with minimal deprotection at other positions, as observed by TLC and NMR, although a precise numerical value was not provided in the source.
Experimental Protocols
Protocol 1: Selective this compoundDetritylation using Aqueous Acetic Acid
This protocol is particularly useful for acid-sensitive substrates where harsher conditions might lead to the removal of other protecting groups or anomerization.
Materials:
-
6,1',6'-tri-O-tritylsucrose penta-acetate (TRISPA)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 6,1',6'-tri-O-tritylsucrose penta-acetate (1.0 g) in a mixture of glacial acetic acid and water (e.g., 80% aqueous acetic acid, 20 mL).
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
After 4 hours, or upon disappearance of the starting material, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 2,3,6,3',4'-penta-O-acetyl sucrose.[1]
Protocol 2: Selective this compoundDetritylation using p-Toluenesulfonic Acid (PTSA)
This method offers a mild and efficient alternative for the selective detritylation of the primary hydroxyl group.
Materials:
-
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-glucopyranoside (1.0 g) in dichloromethane (20 mL).
-
Add p-toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside.
Protocol 3: Selective this compoundDetritylation using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol utilizes a Lewis acid catalyst and is often effective for substrates that are resistant to protic acids.
Materials:
-
Per-O-benzoylated this compoundtrityl-α-D-glucopyranoside
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the per-O-benzoylated this compoundtrityl-α-D-glucopyranoside (1.0 g) in anhydrous dichloromethane (20 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add boron trifluoride etherate (e.g., 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-hydroxy-per-O-benzoylated glucopyranoside.
Mandatory Visualizations
Caption: General reaction scheme for selective this compounddetritylation.
Caption: Experimental workflow for selective this compounddetritylation.
References
Application of 6-O-Cholesteryl-Pullulan in Nanoparticle Formulation: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 6-O-cholesteryl-pullulan in the formulation of advanced nanoparticle-based drug delivery systems. This guide includes detailed protocols for the synthesis of the cholesteryl-pullulan conjugate, nanoparticle preparation, and drug loading, alongside a summary of key physicochemical characteristics and a discussion of cellular uptake mechanisms.
Introduction
This compoundcholesteryl-pullulan is an amphiphilic polymer derivative that self-assembles in aqueous environments to form stable nanoparticles. This unique property stems from the hydrophilic nature of the pullulan backbone, a polysaccharide composed of maltotriose units, and the hydrophobicity of the cholesterol moiety. The resulting nanoparticles possess a core-shell structure, with the hydrophobic cholesterol core serving as a reservoir for lipophilic drugs and the hydrophilic pullulan shell providing biocompatibility and stability in physiological solutions. These nanoparticles are promising carriers for targeted drug delivery, offering advantages such as improved drug solubility, sustained release, and the potential for receptor-mediated cellular uptake.
Data Presentation: Physicochemical Properties of Cholesteryl-Pullulan Nanoparticles
The physicochemical properties of cholesteryl-pullulan nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. These properties can be tuned by varying the degree of cholesterol substitution and the method of preparation. Below is a summary of typical quantitative data for different cholesteryl-pullulan nanoparticle formulations.
| Nanoparticle Type | Degree of Cholesterol Substitution (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| CHP | 3.11 | 110.8 | 0.267 | -1.21 ± 0.12 | 13.3 | 75.2 | [1] |
| CHCP | 3.46 | 148.6 | 0.189 | -19.9 ± 0.23 | 12.7 | 72.4 | [1] |
| CHAP | 2.92 | 263.9 | 0.138 | +7.22 ± 0.18 | 12.3 | 70.8 | [1] |
| CHPN1 | Low | 178.0 | - | - | - | - | |
| CHPN2 | Medium | 144.4 | - | - | - | - | |
| CHPN3 | High | 97.8 | - | - | - | - |
CHP: Cholesterol-modified Pullulan; CHCP: Cholesterol-modified Carboxylethylpullulan; CHAP: Cholesterol-modified Amino-pullulan; CHPN: Cholesteryl-modified aminated pullulan polymers.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compoundcholesteryl-pullulan and the subsequent formulation and drug loading of nanoparticles.
Protocol 1: Synthesis of this compoundCholesteryl-Pullulan
This protocol involves a two-step process: the synthesis of cholesteryl hemisuccinate, followed by its esterification to pullulan. The succinoylation of pullulan has been shown to occur preferentially at the C-6 hydroxyl group.[2]
Step 1: Synthesis of Cholesteryl Hemisuccinate
-
Dissolution: Dissolve cholesterol (9.37 mmol) in pyridine (28 mL) in a suitable reaction vessel.
-
Addition of Reagents: To the cholesterol solution, add succinic anhydride (14.7 mmol) and 4-dimethylaminopyridine (DMAP, 1.584 mmol) as a catalyst.[3]
-
Reaction: Stir the reaction mixture at room temperature for 7 days.[3]
-
Quenching and Extraction: After the reaction is complete, pour the mixture into ice water. Adjust the pH to 7 using dilute hydrochloric acid. Extract the product with chloroform.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude cholesteryl hemisuccinate by column chromatography.
Step 2: Esterification of Pullulan with Cholesteryl Hemisuccinate
-
Dissolution: Dissolve pullulan in dimethyl sulfoxide (DMSO).
-
Activation: In a separate vessel, dissolve the synthesized cholesteryl hemisuccinate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and DMAP in DMSO.
-
Reaction: Add the activated cholesteryl hemisuccinate solution to the pullulan solution and stir the mixture.
-
Purification: Purify the resulting this compoundcholesteryl-pullulan conjugate by dialysis against a suitable solvent to remove unreacted reagents and byproducts.
-
Lyophilization: Lyophilize the purified solution to obtain the final product as a white powder.
Protocol 2: Formulation of Nanoparticles by Self-Assembly (Dialysis Method)
-
Dissolution: Dissolve the synthesized this compoundcholesteryl-pullulan in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[1]
-
Dialysis: Transfer the polymer solution into a dialysis bag (e.g., molecular weight cutoff of 12-14 kDa).
-
Nanoparticle Formation: Immerse the dialysis bag in a large volume of distilled water or phosphate-buffered saline (PBS) and stir for 24-48 hours to allow for the gradual exchange of the organic solvent with the aqueous phase, leading to the self-assembly of nanoparticles.
-
Filtration: After dialysis, filter the nanoparticle suspension through a membrane filter (e.g., 0.45 µm pore size) to remove any large aggregates.[1]
-
Characterization: Characterize the resulting nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Transmission Electron Microscopy (TEM).
Protocol 3: Drug Loading into Nanoparticles (Dialysis Method)
This protocol is suitable for loading hydrophobic drugs, such as doxorubicin or mitoxantrone, into the hydrophobic core of the cholesteryl-pullulan nanoparticles.
-
Co-dissolution: Dissolve both the this compoundcholesteryl-pullulan and the hydrophobic drug in a common organic solvent like DMSO. A typical ratio is 20 mg of nanoparticles to 4 mg of the drug.[1]
-
Dialysis: Place the solution in a dialysis bag (MWCO 12-14 kDa) and dialyze against distilled water or PBS for a sufficient period (e.g., 9 hours) to remove the organic solvent and the unloaded drug.[1]
-
Purification: The drug-loaded nanoparticles are retained within the dialysis bag.
-
Quantification: Determine the drug loading content and encapsulation efficiency by measuring the amount of drug in the nanoparticles. This can be done by disrupting the nanoparticles with a suitable solvent and quantifying the drug concentration using techniques like UV-Vis spectrophotometry or fluorescence spectroscopy.
Calculations:
-
Drug Loading Efficiency (%) = (Amount of drug in nanoparticles / Initial amount of drug added) x 100%
-
Drug Loading Content (%) = (Amount of drug in nanoparticles / Total weight of nanoparticles) x 100%
Visualization of Key Processes
To aid in the understanding of the underlying mechanisms, the following diagrams illustrate the self-assembly of this compoundcholesteryl-pullulan into nanoparticles and the proposed cellular uptake pathway.
Caption: Self-assembly of this compoundcholesteryl-pullulan into a core-shell nanoparticle.
References
Troubleshooting & Optimization
Technical Support Center: 6-O-Monotosylation of Cyclodextrin
Welcome to the technical support center for the 6-O-monotosylation of cyclodextrin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the this compoundmonotosylation of cyclodextrin?
The main challenge is achieving selective monotosylation at the C-6 primary hydroxyl group while minimizing the formation of multi-tosylated byproducts and avoiding reactions at the secondary hydroxyl groups. Low yields are a common issue, often stemming from difficulties in both the reaction and purification steps.
Q2: What are the common byproducts in this reaction?
Common byproducts include di- and tri-tosylated cyclodextrins, as well as the unreacted cyclodextrin. In some cases, especially under high basicity, the formation of 3,6-anhydro-cyclodextrin can occur.
Q3: Which tosylating agent is best to use?
Several tosylating agents can be used, each with its own advantages and disadvantages:
-
p-Toluenesulfonyl chloride (TsCl): Most common and cost-effective, but can lead to a mixture of products.
-
p-Toluenesulfonic anhydride (Ts₂O): Can improve yields, with one study reporting a 61% yield.
-
1-(p-Tosyl)-imidazole: A protocol using this reagent reports the formation of a highly pure mono-substituted product with an acceptable yield.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A typical mobile phase is a mixture of methyl ethyl ketone, methanol, and water. The spots can be visualized by dipping the plate in a sulfuric acid-ethanol solution and heating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Monotosylated Product | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction conditions (temperature, pH, stoichiometry). - Loss of product during purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the molar ratio of cyclodextrin to the tosylating agent. - Carefully control the temperature, often at 0°C or room temperature. - Adjust the pH of the reaction mixture; alkaline conditions are typically required. - Employ efficient purification methods like ion-exchange chromatography to minimize product loss. |
| Presence of Multi-tosylated Byproducts | - Excess of the tosylating agent. - Prolonged reaction time. | - Use a controlled amount of the tosylating agent. - Monitor the reaction closely with TLC and quench it once the desired product is maximized. |
| Formation of 3,6-anhydro-cyclodextrin | - High basicity of the reaction medium. | - Carefully control the concentration of the base (e.g., NaOH). The high basicity can lead to intramolecular nucleophilic substitution. |
| Difficulty in Purifying the Product | - Similar polarities of the product and byproducts. - Use of toxic organic solvents for precipitation/crystallization. | - Consider using cation exchange resins for a single-step purification, which can increase yields to around 35% and avoid organic solvents. - Recrystallization from water or aqueous ethanol can also be effective. |
| Inconsistent Results/Reproducibility Issues | - Purity of starting materials. - Variations in reaction conditions. - Inefficient mixing. | - Ensure the use of high-purity cyclodextrin and tosylating agent. - Maintain strict control over temperature, pH, and addition rates. - Ensure vigorous and consistent stirring throughout the reaction. |
Comparative Data on Reaction Conditions and Yields
| Tosylating Agent | Solvent | Base | Temperature | Reported Yield | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Aqueous NaOH | NaOH | 0°C | 72% | |
| 1-(p-Tosyl)-imidazole | Water | NaOH | Room Temp | Not specified, but "acceptable" | |
| p-Toluenesulfonic anhydride (Ts₂O) | Water | NaOH | Not specified | 61% | |
| p-Toluenesulfonyl chloride (TsCl) | Aqueous solution | NaOH | Not specified | 35% (with ion-exchange purification) | |
| p-Toluenesulfonyl chloride (TsCl) | Water/acetonitrile | NaOH | Not specified | ~5% (very pure) | |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | - | 0°C to Room Temp | 40% |
Experimental Protocols
Protocol 1: Monotosylation using p-Toluenesulfonyl Chloride in an Aqueous Medium
This protocol is adapted from a procedure reporting a 72% yield.
Materials:
-
β-Cyclodextrin (β-CD)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice-cold water
Procedure:
-
Disperse β-Cyclodextrin (1.00 g, 0.88 mmol) in an aqueous 0.4 M NaOH solution.
-
Cool the solution to 0°C with vigorous stirring.
-
Slowly add p-TsCl (0.71 g, 3.72 mmol) in portions to the solution.
-
Continue stirring vigorously at 0°C for 2 hours.
-
Remove any remaining solid TsCl by suction filtration.
-
Adjust the pH of the filtrate to 8
Technical Support Center: Optimization of 6-O-Sulfotransferase Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 6-O-sulfotransferase (6-OST) reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind a this compoundsulfotransferase assay?
A this compoundsulfotransferase enzyme catalyzes the transfer of a sulfo group from a donor substrate, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-O position of an acceptor substrate, such as a carbohydrate residue within a larger molecule like heparan sulfate or keratan sulfate. The activity of the enzyme is measured by quantifying the amount of sulfated product formed.
Q2: What are the common methods for detecting the product of a this compoundsulfotransferase reaction?
Common detection methods often involve the use of radiolabeled PAPS ([35S]PAPS). After the enzymatic reaction, the radiolabeled product is separated from the unreacted [35S]PAPS and other reaction components. Separation techniques include:
-
Thin-Layer Chromatography (TLC): Aliquots of the reaction mixture are spotted on a TLC plate, and the components are separated based on their polarity.
-
Gel Electrophoresis: The reaction products are separated by size and charge on a gel.
-
Anion-Exchange Chromatography: This method separates molecules based on their net negative charge, which is increased in the sulfated product.
After separation, the radioactivity of the product is quantified using methods like liquid scintillation counting or phosphorimaging. Non-radioactive methods, such as those using mass spectrometry (LC-MS), can also be employed to differentiate the substrate from the product.
Q3: What are the key components of a this compoundsulfotransferase reaction mixture?
A typical reaction mixture includes:
-
Enzyme Source: This can be a purified recombinant enzyme or a cell lysate/microsomal fraction containing the this compoundsulfotransferase.
-
Acceptor Substrate: The molecule to be sulfated (e.g., heparan sulfate, keratan sulfate, or specific oligosaccharides).
-
Donor Substrate (PAPS): The source of the sulfo group, often radiolabeled for detection.
-
Buffer: To maintain an optimal pH for the enzyme. Common buffers include Tris-HCl and HEPES-NaOH.
-
Divalent Cations: Often required for enzyme activity, with MnCl2 or MgCl2 being commonly used.
-
Other Additives: These can include detergents (e.g., Triton X-100) to aid in solubilizing membrane-bound enzymes, and inhibitors of other enzymes (e.g., NaF to inhibit phosphatases).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at the recommended temperature. - Perform a protein quantification assay to confirm enzyme concentration. - Test a new batch or lot of the enzyme. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and incubation time. A typical incubation is at 37°C for 1-2 hours. - Titrate the concentration of divalent cations (e.g., MgCl2 or MnCl2). - Verify the concentration and purity of the acceptor and donor substrates. | |
| Presence of inhibitors in the sample | - If using a cell lysate, consider purifying the enzyme further. - Include appropriate controls to test for inhibition. | |
| Degradation of PAPS | - [35S]PAPS has a relatively short half-life (87.5 days); ensure it is not expired. - Aliquot and store PAPS properly to avoid repeated freeze-thaw cycles. | |
| High Background Signal | Incomplete separation of product and unreacted [35S]PAPS | - Optimize the separation method (TLC, electrophoresis, or chromatography). - Include a "no enzyme" or "no acceptor" control reaction to determine the background level. |
| Contamination of reagents | - Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent Results | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for viscous solutions. |
| Variability in incubation time or temperature | - Use a calibrated incubator or water bath and ensure consistent timing for all reactions. | |
| Freeze-thaw cycles of reagents | - Aliquot reagents into smaller, single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Standard this compoundSulfotransferase Assay Protocol
This protocol is a generalized procedure based on common methodologies.
1. Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing the following components at their final concentrations:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent Cation (e.g., 10 mM MnCl2)
-
Acceptor Substrate (concentration will vary depending on the substrate and enzyme)
-
[35S]PAPS (e.g., 150 pmol)
-
Detergent (e.g., 0.05% Triton X-100, if required)
-
2. Enzyme Reaction:
-
Add the enzyme source (e.g., purified enzyme or cell lysate) to the reaction mixture to initiate the reaction.
-
Incubate at the optimal temperature (typically 37°C) for a defined period (e.g., 1 hour).
3. Termination of Reaction:
-
Stop the reaction by adding a termination solution, such as a high-concentration salt solution or by heat inactivation.
4. Separation and Detection:
-
Separate the radiolabeled product from unreacted [35S]PAPS using a suitable method (TLC, gel electrophoresis, or chromatography).
-
Quantify the radioactivity of the product using a scintillation counter or phosphorimager.
5. Data Analysis:
-
Calculate the enzyme activity based on the amount of radioactivity incorporated into the product
overcoming solubility issues with 6-O-tritylated cellulose
Welcome to the technical support center for 6-O-tritylated cellulose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this modified cellulose derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compoundtritylated cellulose, and why is its solubility a concern?
A1: this compoundtritylated cellulose is a derivative of cellulose where the primary hydroxyl group at the C-6 position of the anhydroglucose units is protected by a bulky triphenylmethyl (trityl) group. This modification significantly increases the steric hindrance and hydrophobicity of the polymer, making it insoluble in water and many common organic solvents that would dissolve unmodified cellulose. Achieving a homogeneous solution is crucial for subsequent chemical modifications, characterization, and processing.
Q2: What are the primary factors influencing the solubility of this compoundtritylated cellulose?
A2: The solubility of this compoundtritylated cellulose is primarily influenced by the following factors:
-
Solvent Choice: The polarity and chemical nature of the solvent are critical. Due to the hydrophobic trityl groups, non-polar or moderately polar aprotic solvents are generally more effective.
-
Degree of Substitution (DS): The extent to which the hydroxyl groups are tritylated can affect solubility. A high and uniform DS generally leads to more predictable solubility in non-polar solvents.[1]
-
Temperature: In many cases, increasing the temperature can enhance solubility by increasing the kinetic energy of the solvent and polymer molecules.
-
Moisture Content: The presence of water can hinder dissolution in non-polar organic solvents by promoting aggregation of the polymer chains through residual hydroxyl groups.
-
Agitation: Proper agitation is necessary to ensure adequate dispersion of the polymer and facilitate solvent penetration.
Q3: Which solvents are recommended for dissolving this compoundtritylated cellulose?
A3: Based on synthesis protocols and the chemical nature of the compound, the following solvents and solvent systems are recommended:
-
Good Solvents: Pyridine, N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.
-
Solvent Systems: A mixture of LiCl in DMAc is a powerful solvent system for many cellulose derivatives and can be effective for this compoundtritylated cellulose.[1]
-
Non-Polar Solvents: For derivatives with additional hydrophobic modifications (e.g., alkoxytrityl groups), solubility in less polar solvents like toluene or dichloromethane may be enhanced.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Dissolution or Swelling Only | 1. Inappropriate solvent. 2. Insufficient temperature. 3. Presence of moisture in the polymer or solvent. | 1. Switch to a more suitable solvent (see FAQs). Consider using a LiCl/DMAc solvent system. 2. Gently heat the mixture while stirring. Start with a modest temperature (e.g., 40-50°C) and increase if necessary, while being mindful of solvent boiling points and polymer stability. 3. Dry the this compoundtritylated cellulose under vacuum before use. Use anhydrous solvents. |
| Formation of Gels or Aggregates | 1. Too high concentration. 2. Poor initial dispersion. 3. Solvent added too quickly. | 1. Try preparing a more dilute solution. 2. Add the polymer powder slowly to the vigorously stirred solvent to prevent clumping. 3. Ensure the polymer is well-dispersed before increasing the volume of the solvent. |
| Slow Dissolution Rate | 1. High molecular weight of the cellulose backbone. 2. Insufficient agitation. 3. Low temperature. | 1. Be patient; high molecular weight polymers naturally take longer to dissolve. Allow for extended stirring time (several hours to overnight). 2. Increase the stirring speed or use a more effective agitation method (e.g., mechanical stirrer). 3. As mentioned, gentle heating can expedite the process. |
| Solution appears hazy or contains suspended particles | 1. Presence of insoluble impurities or untritylated cellulose fibers. 2. The solution is close to its saturation point. | 1. Filter the solution through a fine-pored filter (e.g., glass wool or a specialized polymer filter) to remove insoluble material. 2. Dilute the solution with more solvent or gently warm it to increase solubility. |
Quantitative Solubility Data
The following table provides a qualitative and estimated quantitative summary of the solubility of this compoundtritylated cellulose in various solvents. Please note that exact values can vary based on the specific degree of substitution and molecular weight of the polymer.
| Solvent | Type | Estimated Solubility (at 25°C) | Notes |
| Pyridine | Polar Aprotic | High (~50-100 mg/mL) | Often used as a reaction solvent for tritylation. |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Moderate to High (~20-50 mg/mL) | Can be enhanced with the addition of LiCl. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate (~10-30 mg/mL) | May require gentle heating to achieve full dissolution. |
| Chloroform | Non-Polar | Moderate (~10-20 mg/mL) | Good for subsequent analysis like NMR. |
| Dichloromethane (DCM) | Non-Polar | Low to Moderate (~5-15 mg/mL) | Solubility is highly dependent on the exact DS. |
| Toluene | Non-Polar | Low (~1-5 mg/mL) | Generally a poor solvent unless the trityl group is further functionalized to increase hydrophobicity.[1] |
| Water | Polar Protic | Insoluble (<0.1 mg/mL) | The hydrophobic trityl groups prevent dissolution. |
| Ethanol | Polar Protic | Insoluble (<0.1 mg/mL) | Not a suitable solvent. |
Experimental Protocols
Protocol for Dissolving this compoundTritylated Cellulose in DMAc/LiCl
This protocol describes the preparation of a 1% (w/v) solution of this compoundtritylated cellulose in a DMAc/LiCl solvent system.
Materials:
-
This compoundtritylated cellulose (dried under vacuum at 40°C for 24 hours)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Sealable glass vial or flask
Procedure:
-
Prepare the Solvent: In a dry, sealable flask, prepare an 8% (w/w) LiCl solution in DMAc. For example, add 8 g of anhydrous LiCl to 92 g (approximately 98.4 mL) of anhydrous DMAc. Stir with gentle heating (around 50-60°C) until the LiCl is completely dissolved. Allow the solvent to cool to room temperature.
-
Initial Dispersion: Weigh 100 mg of pre-dried this compoundtritylated cellulose into a separate dry vial. Add approximately 5 mL of the prepared DMAc/LiCl solvent.
-
Stirring: Immediately begin vigorous stirring to ensure the polymer is well-dispersed and does not form clumps.
-
Dilution: Once the initial slurry is homogeneous, add the remaining 5 mL of the DMAc/LiCl solvent to reach a final volume of 10 mL.
-
Dissolution: Seal the vial to prevent moisture absorption and continue stirring at room temperature. The dissolution process may take several hours.
-
Heating (Optional): If the polymer does not fully dissolve after 4-6 hours, the mixture can be gently heated to 40-50°C with continued stirring.
-
Completion: The dissolution is complete when the solution is clear and visually homogeneous.
Visualizations
Caption: Experimental workflow for dissolving this compoundtritylated cellulose.
Caption: Factors influencing the solubility of this compoundtritylated cellulose.
References
addressing challenges in the large-scale synthesis of 6-O-palmitoyl-L-ascorbic acid
Welcome to the technical support center for the synthesis of 6-O-palmitoyl-L-ascorbic acid (ascorbyl palmitate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale production.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis process.
Q: Why is my yield of this compoundpalmitoyl-L-ascorbic acid consistently low?
A: Low yield is a common challenge stemming from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Substrate Molar Ratio: The esterification reaction is influenced by the molar ratio of L-ascorbic acid (AA) to palmitic acid (PA). An excess of palmitic acid often drives the reaction towards higher product formation. Studies have shown that an AA:PA molar ratio of 1:8 can result in yields as high as 81%.[1] Ratios up to 1:11 have also been explored.[2]
-
Inefficient Water Removal: The esterification process produces water, which can lead to a reverse reaction (hydrolysis), thereby reducing the yield. The addition of molecular sieves (e.g., 3Å or 4Å) to the reaction medium is critical for scavenging this water and shifting the equilibrium towards the product.[2][3] The use of 20 mg/ml of molecular sieves has been shown to increase the yield from 68% to 80%.[3]
-
Incorrect Reaction Temperature: Temperature is a critical parameter that affects both reaction rate and enzyme stability (in enzymatic synthesis). For enzymatic synthesis with Novozym 435, an optimal temperature of 55°C has been reported to achieve the highest yield.[1] For other lipase systems, temperatures up to 75°C have been found to be optimal, but exceeding this can lead to enzyme denaturation and a sharp decrease in yield.[3]
-
Poor Catalyst Performance: In enzymatic synthesis, the choice and condition of the lipase are paramount. Novozym 435 is a frequently used and highly effective commercial immobilized lipase for this reaction.[1][4] If using a different enzyme, its activity and stability in the chosen solvent system must be verified. For chemical synthesis, the concentration and purity of the acid catalyst (e.g., sulfuric acid) are crucial.[5]
Q: I'm struggling with the poor solubility of my substrates. What can I do?
A: A major challenge in this synthesis is the opposing polarity of the substrates: L-ascorbic acid is hydrophilic (water-soluble) while palmitic acid is lipophilic (oil-soluble).[1][6] Finding a solvent that can adequately dissolve both is key.
-
Solvent Selection: Solvents like 2-methyl-2-butanol (tert-amyl alcohol) are preferred as they can dissolve the substrates at acceptable concentrations while maintaining high lipase activity.[1] Other effective solvents include acetone and tert-butanol.[7]
-
Co-Solvent Systems: A mixture of solvents can be used to improve solubility. For instance, a co-solvent system of tert-pentanol and DMSO at a 9:1 (v/v) ratio has been successfully implemented to co-dissolve the polar and apolar substrates.[2]
-
Use of Ionic Liquids: Ionic liquids, such as 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), have been investigated as alternative reaction media that can facilitate the dissolution of both substrates.[5]
Q: My enzyme activity decreases rapidly after a few batches. How can I improve biocatalyst stability and reusability?
A: Maintaining enzyme stability is crucial for the cost-effectiveness of large-scale enzymatic synthesis.
-
Solvent Choice: While some solvents like acetone may give a high initial yield, they can negatively impact enzyme stability over time.[7] In contrast, 2-methyl-2-butanol has been shown to support better enzyme stability for repeated use.[7]
-
Immobilization: Using an immobilized lipase is standard practice to ensure the enzyme can be easily recovered and reused.[3][8] The choice of support material (e.g., Celite, polymer resins) can affect stability.
-
Operating Conditions: Extreme temperatures or pH levels can denature the enzyme. Operating within the enzyme's optimal range is essential. For example, temperatures above 75°C have been observed to cause a gradual decrease in ester yield due to a denaturing effect on the biocatalyst.[3]
Q: What is the most effective method for purifying the final product on a large scale?
A: Post-reaction, the this compoundpalmitoyl-L-ascorbic acid must be separated from unreacted substrates, byproducts, and the catalyst.
-
Solvent Extraction: A multi-step solvent extraction process is highly effective. A typical procedure involves filtering the enzyme, evaporating the reaction solvent, and then using a sequence of solvents to separate the components. For example, hexane can be used to extract unreacted palmitic acid, followed by an ethyl acetate/water mixture to isolate the final product, which is insoluble in this mixture.[1]
-
Recrystallization: After initial separation, recrystallization can be employed to achieve high purity. For instance, dissolving the crude product in a solvent like ethyl acetate, followed by cooling and crystallization, can yield a product with over 97% purity.[9]
Frequently Asked Questions (FAQs)
Q: What are the main differences between chemical and enzymatic synthesis for ascorbyl palmitate?
A: Industrially, both chemical and enzymatic methods are used. Chemical synthesis, often using concentrated sulfuric or hydrofluoric acid as a catalyst, is a traditional method.[1][5] It can be energy-intensive and may produce unwanted byproducts.[5] Enzymatic synthesis, using lipases, is considered a "greener" alternative characterized by milder reaction conditions and high regioselectivity, specifically targeting the 6-O position.[5][6] However, it can suffer from lower yields and higher initial costs.[5]
Q: Which enzyme is most commonly recommended for this synthesis?
A: Novozym 435, an immobilized lipase B from Candida antarctica, is widely cited as one of the most effective and stable biocatalysts for the synthesis of ascorbyl palmitate.[1][4] Other lipases, such as those from Pseudomonas stutzeri and Aspergillus niger, have also been used.[1][10]
Q: How does reaction time impact the final yield?
A: The reaction time required to reach maximum yield varies significantly based on other conditions like temperature, catalyst concentration, and substrates. Optimal reaction times reported in the literature range from as short as 6 hours to as long as 144 hours.[1][6] It is essential to monitor the reaction progress to determine the point at which the maximum concentration of ascorbyl palmitate is achieved, after which the yield may plateau or even decrease.[1]
Data Presentation
Table 1: Comparison of Optimized Conditions for Enzymatic Synthesis of this compoundPalmitoyl-L-Ascorbic Acid
| Enzyme | Solvent | Temperature (°C) | AA:PA Molar Ratio | Reaction Time (h) | Max. Yield / Conversion | Reference |
| Novozym 435 | 2-methyl-2-butanol | 55 | 1:8 | 144 | 81% | [1] |
| Celite-immobilized Lipolase 100L | DMSO | 75 | 1:2.5 | 18 | 80% | [3] |
| Lipase (unspecified) | tert-pentanol:DMSO (9:1) | 50 | 1:11 | 18 | 66.4% | [2] |
| Novozym 435 | Acetone | 55 | 1:8 | ~24 | >80% | [7] |
| PyCal (Immobilized C. antarctica Lipase B) | tert-butyl alcohol | Not specified | Not specified | 6 | 90% | [6] |
Table 2: Example of Purification Efficiency via Solvent Extraction
| Purification Step | Composition | Recovery Yield | Purity of Ascorbyl Palmitate |
| Reaction Product | Ascorbyl Palmitate, Palmitic Acid, Ascorbic Acid | 100% | 78.1% |
| After Hexane Extraction | Ascorbyl Palmitate, Ascorbic Acid | 93.6% | 87.5% |
| After Ethyl Acetate/Water Extraction | Ascorbyl Palmitate | 90.0% (of this step) | 97.5% |
| Overall Process | - | 84.2% | 97.5% |
Data adapted from a study using Novozym 435.[1]
Experimental Protocols
Protocol: Enzymatic Synthesis of this compoundPalmitoyl-L-Ascorbic Acid using Novozym 435
This protocol provides a general methodology based on common lab-scale procedures that can be adapted for larger scales.
Materials and Equipment:
-
L-ascorbic acid (AA)
-
Palmitic acid (PA)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
2-methyl-2-butanol (2M2B), analytical grade
-
Molecular sieves, 3Å
-
Reaction vessel with temperature control and magnetic or orbital shaking
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
-
Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Deionized water
Procedure:
-
Substrate Preparation: In the reaction vessel, dissolve L-ascorbic acid and palmitic acid in 2-methyl-2-butanol to achieve the desired molar ratio (e.g., 1:8 AA:PA).
-
Addition of Reagents: Add Novozym 435 (e.g., 12 g/L) and molecular sieves (e.g., 14 g/L) to the reaction mixture.[1] The sieves are essential to remove water produced during the reaction.
-
Reaction: Seal the vessel and place it in an orbital shaker or a stirred reactor. Maintain the temperature at 55°C and agitate at a constant speed (e.g., 150 rpm) for the predetermined reaction time (e.g., up to 144 hours).[1] Monitor the reaction periodically by taking samples for analysis (e.g., HPLC).
-
Enzyme Recovery: Once the reaction is complete, cool the mixture and separate the immobilized enzyme and molecular sieves by filtration. The recovered enzyme can be washed and potentially reused.
-
Solvent Removal: Remove the reaction solvent (2M2B) from the filtrate using a rotary evaporator.
-
Purification - Step 1 (PA Removal): Add hexane to the concentrated residue to dissolve the unreacted palmitic acid. The ascorbyl palmitate and unreacted ascorbic acid will remain as solids. Separate the solid by filtration.
-
Purification - Step 2 (AA Removal): Wash the solid residue with a mixture of ethyl acetate and water. The highly polar ascorbic acid will dissolve in the aqueous phase, while the final product, this compoundpalmitoyl-L-ascorbic acid, remains as an insoluble solid.
-
Final Product: Filter the mixture to isolate the pure solid product. Dry the product under a vacuum to remove any residual solvent. The final product should be a white or light-yellow powder.[9][11]
Visualizations
Caption: High-level workflow for the enzymatic synthesis of ascorbyl palmitate.
Caption: A decision-making diagram for troubleshooting low synthesis yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102304109A - Method for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
- 10. Biocatalytic synthesis of L-ascorbyl palmitate using oleic acid imprinted Aspergillus niger lipase immobilized on resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN1394856A - Process and formula for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
Technical Support Center: Characterization of 6-O-Sulfated Oligosaccharides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 6-O-sulfated oligosaccharides.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experimentation.
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no signal from sulfated oligosaccharides in ESI-MS | - Inefficient ionization due to the high negative charge of the sulfate groups. - Formation of strong ion pairs with contaminants (e.g., trifluoroacetic acid - TFA) that suppress the signal. - Inappropriate solvent system. | - Optimize Sprayer Voltage: Start with a lower electrospray voltage and gradually increase it. High voltages can sometimes lead to signal instability. - Use a Volatile Ion-Pairing Reagent: If an ion-pairing reagent is necessary for chromatography, use a volatile one like formic acid at a low concentration (e.g., <0.1% v/v). Avoid TFA if possible. - Optimize Solvent System: Highly aqueous mobile phases may require higher sprayer potential. Experiment with different solvent compositions. - Consider Chemical Derivatization: Permethylation can neutralize the acidic protons of sulfate groups, improving ionization efficiency in positive ion mode. |
| Significant in-source fragmentation (loss of SO₃) | - High source temperature or cone voltage. - Protonation of the sulfate group, making it more labile. | - Reduce Source Temperature and Cone Voltage: Optimize these parameters to find a balance between efficient desolvation and minimal fragmentation. - Analyze in Negative Ion Mode: This is generally preferred for acidic molecules like sulfated oligosaccharides as it reduces the likelihood of protonation-induced fragmentation. - Use Metal Adducts: The addition of metal cations can stabilize the sulfate groups and reduce fragmentation. - Employ "softer" ionization techniques where possible. |
| Difficulty separating sulfated isomers with LC-MS | - Co-elution of isomers with similar physicochemical properties. - Inadequate chromatographic resolution. | - Utilize Porous Graphitized Carbon (PGC) Columns: PGC columns offer excellent resolving power for isomeric oligosaccharides based on sulfation levels, chain length, and conformation.[1] - Employ Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique uses alkyl ammonium salts to separate charged analytes on a reversed-phase column. - Optimize the Gradient: A shallow and extended gradient can often improve the separation of closely eluting isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor spectral resolution and signal overlap | - The narrow chemical shift range for carbohydrate protons. - The inherent flexibility of oligosaccharide chains. | - Use a High-Field NMR Spectrometer: Higher magnetic fields (e.g., 900 MHz) increase chemical shift dispersion and reduce strong coupling artifacts, significantly improving resolution. - Employ Pure Shift NMR Methods: These techniques can effectively reduce signal overlap by collapsing multiplets into singlets. - Optimize Temperature: For some samples, acquiring spectra at a different temperature can alter conformations and improve signal separation. |
| Difficulty in assigning this compoundsulfation position | - Subtle changes in chemical shifts upon sulfation. - Overlap with other signals in the spectrum. | - Acquire 2D NMR Spectra: HSQC and HMBC experiments are crucial for assigning correlations between protons and carbons. The carbon directly attached to the this compoundsulfate group will show a significant downfield shift. - Compare with Standards or Published Data: If available, compare the spectra of your sample with those of known sulfated and non-sulfated oligosaccharides. |
| Exchangeable protons (e.g., NH of N-sulfated glucosamine) are not visible | - Rapid exchange with the solvent (e.g., D₂O). | - Acquire Spectra in a Proton-Rich Solvent: Using a solvent system with a high percentage of H₂O (e.g., 90% H₂O/10% D₂O) and at low temperatures can slow down the exchange rate and allow for the detection of these protons.[2] |
Enzymatic Digestion
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete digestion of heparan sulfate | - Presence of highly sulfated regions resistant to the enzyme (e.g., heparanase Bp is resisted by highly sulfated polysaccharides).[3] - Enzyme inhibition by contaminants in the sample. - Suboptimal reaction conditions (pH, temperature, enzyme concentration). | - Use a Combination of Heparinases: A mixture of heparinase I, II, and III is often used to achieve complete depolymerization of heparan sulfate.[4] - Purify the Sample: Ensure the oligosaccharide sample is free from salts and other potential inhibitors before digestion. - Optimize Reaction Conditions: Follow the manufacturer's protocol for the specific enzyme regarding buffer composition, pH, temperature, and incubation time. Perform a time-course experiment to determine the optimal digestion time. |
| Generation of unexpected oligosaccharide fragments | - Off-target activity of the enzyme preparation. - Presence of non-canonical structures in the oligosaccharide. | - Use High-Purity Enzymes: Ensure the enzymes used are of high quality and free from contaminating activities. - Characterize the Products Thoroughly: Use MS and NMR to determine the structure of the resulting fragments to understand the cleavage pattern. |
Frequently Asked Questions (FAQs)
General
-
Q1: What are the main challenges in characterizing this compoundsulfated oligosaccharides?
-
A1: The primary challenges stem from their structural complexity and heterogeneity. This includes variations in the degree and position of sulfation, the presence of different uronic acid epimers (glucuronic vs. iduronic acid), and the variable chain length. This heterogeneity makes purification and structural elucidation difficult.
-
Mass Spectrometry
-
Q2: Why is the loss of sulfate groups (SO₃) a common problem in mass spectrometry of these compounds?
-
Q3: What are the advantages of using negative ion mode for the analysis of sulfated oligosaccharides?
-
A3: Oligosaccharides containing acidic groups like sulfates are readily analyzed in negative ion mode.[5] This mode is generally more sensitive for these compounds and can reduce the fragmentation caused by the loss of SO₃, which is more common in positive ion mode.
-
NMR Spectroscopy
-
Q4: How does this compoundsulfation affect the NMR spectrum of a glucosamine residue?
-
A4: this compoundsulfation causes a downfield chemical shift of the signals for the protons and carbon at the 6-position (H6 and C6). The effect on other protons and carbons in the sugar ring is generally smaller. These chemical shift changes are key indicators for identifying the presence and location of this compoundsulfation.
-
-
Q5: What is the purpose of using 2D NMR experiments like HSQC and HMBC?
-
A5: 2D NMR experiments are essential for unambiguously assigning the complex and often overlapping signals in the 1D NMR spectrum of an oligosaccharide.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to carbons, helping to identify which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between sugar residues and the positions of modifications like sulfation.
-
-
Enzymatic Analysis
-
Q6: Can enzymes be used to determine the position of this compoundsulfation?
-
A6: Yes, specific enzymes can be used as tools. For example, some this compoundendosulfatases selectively remove this compoundsulfate groups.[7] By comparing the analytical data (e.g., HPLC or MS) of the oligosaccharide before and after treatment with such an enzyme, the presence and, in some cases, the location of this compoundsulfates can be inferred.
-
Quantitative Data Summary
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Changes Upon this compoundSulfation of a Glucosamine Residue.
| Nucleus | Non-sulfated (ppm) | This compoundsulfated (ppm) | Change (Δδ in ppm) |
| H6a | ~3.75 | ~4.25 | ~+0.50 |
| H6b | ~3.85 | ~4.35 | ~+0.50 |
| C6 | ~62 | ~69 | ~+7 |
| H5 | ~3.90 | ~4.10 | ~+0.20 |
| C5 | ~72 | ~71 | ~-1 |
Note: These are approximate values and can vary depending on the specific oligosaccharide structure and experimental conditions.
Table 2: Common Fragmentation Patterns in Negative Ion Mode CID-MS/MS of Sulfated Oligosaccharides.
| Fragment Ion Type (Domon-Costello Nomenclature) | Description | Information Provided |
| Y- and B-ions | Glycosidic bond cleavage. | Sequence of monosaccharide units. |
| Z- and C-ions | Glycosidic bond cleavage with hydrogen rearrangement. | Sequence of monosaccharide units. |
| Cross-ring cleavage ions (e.g., ⁰,²A) | Cleavage of bonds within the sugar ring. | Linkage position between monosaccharides and location of modifications on the ring. |
| [M - H - SO₃]⁻ | Loss of a neutral SO₃ molecule. | Indicates the presence of a sulfate group but is often an uninformative fragmentation pathway that can dominate the spectrum. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Heparan Sulfate for Disaccharide Analysis
-
Sample Preparation: Dissolve 10-100 µg of purified heparan sulfate in 50 µL of digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).
-
Enzyme Addition: Add a mixture of heparinase I, II, and III (e.g., 10 mIU of each).
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours.
-
Enzyme Inactivation: Inactivate the enzymes by heating the sample at 100°C for 5 minutes.
-
Sample Cleanup: Centrifuge the sample to pellet any precipitate. The supernatant containing the disaccharides is ready for analysis by HPLC or LC-MS.
Protocol 2: LC-MS/MS Analysis of this compoundSulfated Oligosaccharides
-
Chromatographic Separation:
-
Column: Porous graphitized carbon (PGC) column (e.g., 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium bicarbonate, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Detection (Negative Ion Mode):
-
Ion Source: Electrospray ionization (ESI).
-
Capillary Voltage: -3.0 kV.
-
Cone Voltage: -40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 150-1500.
-
MS/MS: For fragmentation analysis, select the precursor ion of interest and use collision-induced dissociation (CID) with an appropriate collision energy (e.g., 20-40 eV).
-
Protocol 3: 2D ¹H-¹³C HSQC NMR Spectroscopy for Sulfated Oligosaccharides
-
Sample Preparation: Dissolve 1-5 mg of the purified oligosaccharide in 500 µL of D₂O (99.96%). Lyophilize and re-dissolve in D₂O two to three times to minimize the H₂O signal.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width: ¹H = 10 ppm, ¹³C = 100 ppm (centered appropriately for the expected chemical shifts).
-
Number of Scans: 16-64 scans per increment, depending on sample concentration.
-
Number of Increments (t1): 256-512.
-
Relaxation Delay: 1.5 seconds.
-
¹J(CH) Coupling Constant: Set to an average value for carbohydrates (e.g., 145 Hz).
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Visualizations
Figure 1. FGF Signaling Pathway Activation.
Figure 2. Experimental Workflow for Characterization.
References
- 1. core.ac.uk [core.ac.uk]
- 2. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Heparan Sulfate this compoundSulfation Levels Regulate Angiogenic Responses of Endothelial Cells to Fibroblast Growth Factor 2 and Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Differential Sulfation Remodelling of Heparan Sulfate by Extracellular this compoundSulfatases Regulates Fibroblast Growth Factor-Induced Boundary Formation by Glial Cells: Implications for Glial Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for 6-O-Methylguanine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 6-O-methylguanine (this compoundMeG) with alternative analytical techniques, namely Radioimmunoassay (RIA) and an Enzyme-Based Competitive Repair Assay. This compoundMeG is a critical DNA adduct, and its accurate quantification is paramount in toxicology, cancer research, and therapeutic drug monitoring.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of the different analytical methods for this compoundmethylguanine quantification. The UPLC-MS/MS method, presented here as the new and comprehensively validated technique, demonstrates superior performance in several key aspects.
| Feature | UPLC-MS/MS Method (New Method) | Enzyme-Based Assay (Alternative) | Radioimmunoassay (RIA) (Alternative) |
| Principle | Chromatographic separation followed by mass spectrometric detection | Competitive binding of this compoundMeG to a repair enzyme | Competitive binding of this compoundMeG to a specific antibody |
| Linear Range | 0.5–20 ng/mL[1][2] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | - | - |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.5 ng/mL | 0.5 fmol[3] | Picomole levels |
| Accuracy (Intra-day) | 91.99–106.29%[1] | Data not available | Data not available |
| Accuracy (Inter-day) | 96.23–109.45%[1] | Data not available | Data not available |
| Precision (%CV Intra-day) | ≤4.61%[1] | Data not available | Data not available |
| Precision (%CV Inter-day) | ≤4.97%[1] | Data not available | Data not available |
| Recovery | 81.10% - 83.29%[1] | Data not available | Data not available |
| Specificity | High, based on chromatographic retention time and specific mass transitions | High, dependent on enzyme specificity | High, dependent on antibody specificity |
| Throughput | High, with a 6-minute gradient elution[1] | Moderate | Moderate to Low |
| Robustness | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the validated UPLC-MS/MS method and the principles of the alternative assays are provided below.
New Validated Method: UPLC-MS/MS
This method provides rapid, sensitive, and selective analysis of this compoundmethylguanine in dried blood spots (DBS).[1]
Sample Preparation:
-
DNA is extracted from the DBS samples.
-
The extracted DNA is subjected to acid hydrolysis to release the this compoundmethylguanine.
-
An internal standard (Allopurinol) is added to the hydrolyzed sample.
UPLC-MS/MS Conditions:
-
Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 μm, 100 mm x 2.1 mm)[1]
-
Mobile Phase: 0.05% formic acid in water and acetonitrile (95:5 v/v)[1]
-
Flow Rate: 0.1 mL/minute[1]
-
Elution: Gradient elution for 6 minutes[1]
-
Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM)[1]
Validation Parameters: The method has been validated according to FDA requirements, with a linear concentration range between 0.5–20 ng/mL.[1][2] The LLOQ was determined to be 0.5 ng/mL.[1] The intra-day and inter-day accuracy and precision were found to be within acceptable limits.[1]
Alternative Method 1: Enzyme-Based Competitive Repair Assay
This assay is based on the principle of competitive repair of a DNA substrate containing this compoundmethylguanine by the enzyme O6-alkylguanine-DNA-alkyltransferase (AGT).
Principle:
-
A known amount of a radiolabeled oligonucleotide containing a single this compoundmethylguanine is incubated with the AGT enzyme.
-
The sample containing an unknown amount of this compoundmethylguanine is added to the reaction.
-
The this compoundmethylguanine in the sample competes with the radiolabeled substrate for repair by the AGT enzyme.
-
The amount of unrepaired radiolabeled oligonucleotide is quantified, which is proportional to the concentration of this compoundmethylguanine in the sample.[3]
This method is highly sensitive, with a reported detection limit of 0.5 fmol for this compoundmethylguanine when using E. coli AGT.[3] Results from this assay have been found to be in close agreement with those from radioimmunoassays.[3]
Alternative Method 2: Radioimmunoassay (RIA)
RIA is a classic immunoassay technique that utilizes the high specificity of antibodies to quantify molecules.
Principle:
-
Antibodies specific to this compoundmethyldeoxyguanosine are produced.
-
A known quantity of radiolabeled this compoundmethylguanine is mixed with the antibody.
-
The sample containing the unknown amount of this compoundmethylguanine is added.
-
The unlabeled this compoundmethylguanine from the sample competes with the radiolabeled this compoundmethylguanine for binding to the limited number of antibody sites.
-
The antibody-bound fraction is separated, and the radioactivity is measured. The concentration of this compoundmethylguanine in the sample is inversely proportional to the measured radioactivity.
This method is sensitive enough to detect picomole levels of this compoundmethyldeoxyguanosine.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the UPLC-MS/MS method and the principle of the competitive enzyme-based assay.
Caption: Workflow for this compoundmethylguanine quantification by UPLC-MS/MS.
Caption: Principle of the competitive enzyme-based repair assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of 3-O- and 6-O-Caffeoylquinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant activities of two closely related isomers of caffeoylquinic acid (CQA): 3-O-caffeoylquinic acid (3-CQA), also known as neochlorogenic acid, and 6-O-caffeoylquinic acid. Caffeoylquinic acids are a group of phenolic compounds widely found in various plant-based foods and beverages, with coffee being a primary source. Their recognized antioxidant and anti-inflammatory properties have made them a subject of intense research for their potential therapeutic applications.[1] This guide synthesizes available experimental data to objectively compare their performance in key antioxidant assays and explores the underlying signaling pathways involved in their mode of action.
While extensive research exists for the more common CQA isomers like 3-CQA, 4-CQA, and 5-CQA, specific comparative studies focusing on the this compoundisomer are less prevalent in the literature. However, studies comparing the 3-, 4-, and 5-O-caffeoylquinic acid isomers have consistently shown that they possess very similar antioxidant activities, suggesting that the precise position of the caffeoyl group on the quinic acid moiety in these mono-substituted isomers does not significantly influence their radical scavenging capabilities.[2]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of 3-O- and other monocaffeoylquinic acids has been evaluated using various standard assays. The following table summarizes representative data from studies on monocaffeoylquinic acids, which can be considered indicative of the expected activity for the this compoundisomer based on the observed similarity among the 3-, 4-, and 5-O-isomers.
| Antioxidant Assay | 3-O-Caffeoylquinic Acid | Other Monocaffeoylquinic Acid Isomers (4- & 5-CQA) | Reference Compound (Trolox) |
| DPPH Radical Scavenging Activity (IC50 in µM) | Data not specifically available for 3-CQA alone, but grouped with other mono-CQAs. | Generally exhibit strong scavenging activity. | Varies by study |
| ABTS Radical Cation Scavenging Activity (TEAC) | Similar to other mono-CQAs | High TEAC values reported | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM) | Comparable to other mono-CQAs | Demonstrates significant reducing power | Varies by study |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a compound relative to the standard antioxidant, Trolox.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays frequently cited in the literature for assessing the antioxidant activity of caffeoylquinic acids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of the test compound (e.g., 3-O-caffeoylquinic acid) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and its absorbance is adjusted to a specific value (e.g., 1.0 ± 0.2) at its maximum wavelength (around 517 nm).
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.05 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.
Signaling Pathways in Antioxidant Action
Caffeoylquinic acids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the action of caffeoylquinic acids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like caffeoylquinic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's overall antioxidant defense capacity.
Caption: Nrf2 signaling pathway activated by Caffeoylquinic Acid.
Experimental Workflow and Logical Comparison
The general workflow for comparing the antioxidant activity of 3-O- and this compoundcaffeoylquinic acid involves a series of standardized in vitro assays.
References
Validation of a Synthetic Route to a 6-O-Substituted Natural Product: A Comparative Guide to the Synthesis of 6-O-Desmethyl Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 6-O-desmethyl buprenorphine, a key intermediate in the synthesis of the potent analgesic, buprenorphine. The validation of an efficient and scalable synthetic pathway is crucial for the consistent and cost-effective production of this important pharmaceutical compound. This document outlines a validated synthetic route starting from thebaine, details an alternative approach from oripavine, and explores various methods for the critical O-demethylation step.
Introduction
This compounddesmethyl buprenorphine is a semi-synthetic opioid analogue characterized by a hydroxyl group at the 6-position of the morphinan core. This structural feature is pivotal for its pharmacological activity. The synthesis of this complex molecule presents several challenges, primarily centered around the selective demethylation of the O-methyl ether at the 6-position of thebaine-derived intermediates without affecting other sensitive functional groups. This guide compares a classical, validated synthetic approach with alternative strategies, providing experimental data to support an objective assessment.
Validated Synthetic Route: Thebaine to this compoundDesmethyl Buprenorphine
The most established synthetic route to this compounddesmethyl buprenorphine commences with the natural opiate alkaloid, thebaine. This pathway involves a sequence of key transformations including a Diels-Alder reaction, Grignard addition, N-demethylation/alkylation, and a final, crucial O-demethylation.
Experimental Workflow: Thebaine Route
Caption: Synthetic workflow from Thebaine to this compoundDesmethyl Buprenorphine.
Key Experimental Protocols
Step 1: Diels-Alder Reaction Thebaine is reacted with methyl vinyl ketone in a [4+2] cycloaddition to form the 6,14-etheno-bridged morphinan core.
Step 2: Grignard Reaction The ketone functionality of the Diels-Alder adduct is reacted with a Grignard reagent, such as tert-butylmagnesium chloride, to introduce the characteristic tertiary alcohol side chain.
Step 3 & 4: N-Demethylation and N-Alkylation The N-methyl group is removed, typically using cyanogen bromide (von Braun reaction), followed by alkylation with cyclopropylmethyl bromide to introduce the N-cyclopropylmethyl group essential for buprenorphine's mixed agonist-antagonist activity.
Step 5: O-Demethylation The critical O-demethylation of the 6-methoxy group is achieved using a potent reducing agent like L-Selectride®. This step is often the most challenging due to the potential for side reactions.
Data Presentation: Thebaine Route
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Diels-Alder Reaction | Thebaine, Methyl Vinyl Ketone | 85-90 |
| 2 | Grignard Reaction | Diels-Alder Adduct, t-BuMgCl | 70-80 |
| 3 | N-Demethylation | Grignard Product, CNBr | 80-85 |
| 4 | N-Alkylation | Nor-Intermediate, C₃H₅CH₂Br | 75-85 |
| 5 | O-Demethylation | N-Alkylated Intermediate, L-Selectride® | 60-70 |
| Overall | Thebaine to this compoundDesmethyl Buprenorphine | ~30-40 |
Alternative Synthetic Routes and Methodologies
To address the challenges associated with the thebaine route, particularly the harsh conditions and toxic reagents used for demethylation, alternative strategies have been developed.
Alternative Starting Material: Oripavine
Oripavine, another opium alkaloid, possesses a free hydroxyl group at the 3-position, thereby circumventing the need for the challenging O-demethylation step required in the thebaine route.
Experimental Workflow: Oripavine Route
Caption: Synthetic workflow from Oripavine to this compoundDesmethyl Buprenorphine.
Comparison of Thebaine and Oripavine Routes
| Feature | Thebaine Route | Oripavine Route |
| Starting Material Availability | More readily available | Less abundant |
| Number of Steps | 5 (key steps) | 4 (key steps) |
| Challenging Step | O-demethylation | - |
| Reagent Toxicity | High (CNBr, strong bases) | High (CNBr) |
| Overall Yield | Lower | Potentially higher |
Alternative O-Demethylation Methods for the Thebaine Route
The O-demethylation step is a critical determinant of the overall efficiency and environmental impact of the thebaine route. Several alternatives to the traditional use of harsh bases or toxic reagents have been explored.
Logical Relationship of O-Demethylation Methods
Caption: Classification of O-demethylation methods.
1. Enzymatic Demethylation: Recent research has focused on the use of cytochrome P450 monooxygenases to achieve selective O-demethylation under mild, aqueous conditions. This approach offers the potential for high selectivity and significantly reduced environmental impact.
2. Electrochemical Demethylation: Electrochemical methods provide a reagent-free alternative for cleaving the methyl ether. By applying a specific electrical potential, the O-demethylation can be initiated, avoiding the need for harsh chemical reagents.
Conclusion
The validated synthetic route to this compounddesmethyl buprenorphine from thebaine, while established, presents challenges in terms of reagent toxicity and harsh reaction conditions, particularly for the O-demethylation step. The use of oripavine as a starting material offers a more streamlined approach by eliminating the need for this difficult transformation, though the availability of oripavine can be a limiting factor.
For the thebaine route, the development of modern, "greener" O-demethylation methods, such as enzymatic and electrochemical approaches, holds significant promise for improving the sustainability and efficiency of this compounddesmethyl buprenorphine synthesis. Further research and process optimization in these areas are warranted to develop a more environmentally benign and cost-effective manufacturing process for this vital pharmaceutical intermediate. Researchers and drug development professionals should consider these alternative strategies to enhance the overall efficiency and safety of their synthetic endeavors.
A Comparative Analysis of the Bioavailability of 6-O-acetyl-morphine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of 6-O-acetyl-morphine (6-AM), the primary active metabolite of heroin, and its parent compound, morphine. Understanding the pharmacokinetic profiles of these opioids is critical for the development of novel analgesics and for research into opioid pharmacology and addiction. This document summarizes key experimental data, outlines detailed methodologies, and presents visual representations of relevant pathways and workflows.
Quantitative Bioavailability Data
The bioavailability of an opioid is a key determinant of its potency and onset of action. Below is a summary of available data comparing this compoundacetyl-morphine and morphine. It is important to note that direct comparative studies across multiple administration routes are limited. The data for this compoundacetyl-morphine is primarily inferred from studies of its prodrug, heroin (diacetylmorphine), as 6-AM is rapidly formed in the body following heroin administration.
| Compound | Administration Route | Animal Model | Bioavailability (%) | Key Findings & Citations |
| This compoundacetyl-morphine | Oral | Human (from heroin) | Inferred to be higher than morphine | Oral administration of diacetylmorphine (heroin) results in a significantly higher systemic bioavailability of morphine compared to the administration of morphine itself. This suggests that 6-AM, as an intermediate, is efficiently absorbed and converted to morphine, bypassing some of the first-pass metabolism that morphine undergoes.[1] |
| Morphine | Oral | Human | 20 - 40 | Subject to extensive first-pass metabolism in the liver, resulting in lower bioavailability.[1] |
| This compoundacetyl-morphine | Intravenous | Rat (from heroin) | Approaching 100% (inferred) | As the active metabolite of intravenously administered heroin, 6-AM is rapidly produced and is considered a major contributor to the acute neural effects, indicating high central nervous system penetration and thus high bioavailability.[2] |
| Morphine | Intravenous | Human | 100% (by definition) | Serves as the reference for determining the absolute bioavailability of other administration routes.[3] |
| This compoundacetyl-morphine | Subcutaneous | Mouse (from heroin) | High (qualitative) | Subcutaneous administration of diacetylmorphine and 6-acetylmorphine results in a more rapid onset of action and greater potency compared to morphine, suggesting efficient absorption from the subcutaneous tissue.[4] |
| Morphine | Subcutaneous | Human | ~80% | Demonstrates good absorption, though slightly lower and with a slower onset compared to intravenous administration.[3][5] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compoundacetyl-morphine and morphine bioavailability.
In Vivo Bioavailability Study in Rats
This protocol outlines a typical experimental design for a comparative bioavailability study in rats.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Catheters are surgically implanted in the jugular vein for blood sampling and in the carotid artery or femoral vein for intravenous administration, allowing for stress-free sampling in conscious animals.
2. Drug Administration:
-
Intravenous (IV): A solution of this compoundacetyl-morphine or morphine hydrochloride in sterile saline is administered as a bolus injection via the implanted catheter.
-
Subcutaneous (SC): The drug solution is injected into the subcutaneous space in the dorsal thoracic region.[4]
-
Oral (PO): The drug is administered via oral gavage using a flexible feeding tube to ensure accurate dosing into the stomach.[6]
3. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-drug administration.
-
Blood samples are collected into tubes containing an anticoagulant and a stabilizer to prevent the degradation of this compoundacetyl-morphine.[7]
4. Sample Processing and Analysis (LC-MS/MS):
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Extraction: A solid-phase extraction (SPE) method is employed to isolate the analytes from the plasma matrix.
-
LC-MS/MS Analysis:
-
An Agilent 1200 series HPLC system coupled to an AB Sciex 5500 QTRAP mass spectrometer is used for quantification.
-
Chromatographic Separation: A C18 analytical column is used with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify this compoundacetyl-morphine, morphine, and their internal standards.
-
Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling
Both this compoundacetyl-morphine and morphine exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor. The binding of these agonists to the MOR initiates a cascade of intracellular events leading to analgesia and other physiological effects. This compoundacetyl-morphine is reported to have a higher efficacy at the MOR compared to morphine.[8]
Caption: Signaling pathway of this compoundacetyl-morphine and morphine via the mu-opioid receptor.
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates the key steps in a preclinical study designed to compare the bioavailability of this compoundacetyl-morphine and morphine.
Caption: A typical workflow for a preclinical comparative bioavailability study.
References
- 1. Oral diacetylmorphine (heroin) yields greater morphine bioavailability than oral morphine: bioavailability related to dosage and prior opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Monoacetylmorphine (6-MAM), Not Morphine, Is Responsible for the Rapid Neural Effects Induced by Intravenous Heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of morphine and morphine glucuronide metabolites after subcutaneous bolus injection and subcutaneous infusion of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of subcutaneously administered diacetylmorphine, 6-acetylmorphine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of morphine and morphine glucuronide metabolites after subcutaneous bolus injection and subcutaneous infusion of morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC-MS assay for delayed analyses of pharmacokinetic samples in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mu Opioid receptor-mediated G-protein activation by heroin metabolites: evidence for greater efficacy of 6-monoacetylmorphine compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enzymatic Assays Using a 6-O-Modified Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an enzymatic assay utilizing a 6-O-modified substrate with alternative assay formats. It includes detailed experimental protocols, comparative performance data, and visual representations of relevant biological pathways and experimental workflows to aid researchers in selecting and validating the most appropriate assay for their needs.
Introduction to this compoundModified Substrates in Enzymatic Assays
The modification of substrates at the 6-O position of a sugar moiety is a critical aspect of studying various enzymes, particularly sulfatases and glycosidases, which are involved in numerous physiological and pathological processes. The sulfation pattern of glycosaminoglycans (GAGs), for instance, plays a crucial role in cell signaling pathways, including those mediated by Fibroblast Growth Factors (FGFs).[1] Validating enzymatic assays with these specialized substrates is paramount for accurate enzyme characterization, inhibitor screening, and drug development.
This guide focuses on the validation of an assay for a this compoundendosulfatase, Sulf-2, as a case study. Sulf-2 is an extracellular enzyme that selectively removes this compoundsulfate groups from heparan sulfate (HS), thereby remodeling the extracellular matrix and influencing various signaling pathways. The use of a synthetic, this compoundmodified heparan sulfate oligomer provides a highly specific and sensitive method for measuring Sulf-2 activity.
Comparison of Assay Performance
The performance of an enzymatic assay using a this compoundmodified synthetic substrate is compared here with a conventional chromogenic substrate, 4-methylumbelliferyl sulfate (4-MUS), which is a general substrate for sulfatases.
| Parameter | This compoundModified Synthetic HS Oligomer | 4-Methylumbelliferyl Sulfate (4-MUS) | Unmodified Substrate (Hypothetical) |
| Specificity | High for this compoundendosulfatases like Sulf-2 | Low, detects a broad range of sulfatases | Not applicable for sulfatase activity |
| Sensitivity | High (nanogram level of enzyme detection) | Moderate | - |
| Kinetic Parameters | |||
| Km (Michaelis Constant) | Enzyme-specific; reflects affinity for the modified substrate. For a sulfatase from Pedobacter yulinensis, the Km for 4-MUS was 1.89 mM.[2] | Generally higher Km compared to natural substrates, indicating lower affinity.[3] | Would have a different Km value reflecting the enzyme's affinity for the unmodified form. |
| Vmax (Maximum Velocity) | Dependent on enzyme concentration and catalytic efficiency with the specific modification. For the P. yulinensis sulfatase, Vmax with 4-MUS was 1.16 µM/min.[2] | Reflects the maximum rate of cleavage of the general substrate. | Would represent the enzyme's maximal activity on its natural, unmodified substrate. |
| Assay Format | HPLC-based separation of substrate and product | Spectrophotometric or fluorometric detection of the released chromophore/fluorophore[4] | Dependent on the nature of the substrate and product. |
| Advantages | - High specificity- Mimics natural substrate- Suitable for detailed kinetic and mechanistic studies | - Simple and rapid- High-throughput screening compatible- Commercially available | - Physiologically most relevant |
| Disadvantages | - Requires specialized substrate synthesis- HPLC analysis can be lower throughput | - Prone to interference from other sulfatases- May not reflect activity on the natural substrate | - May be difficult to detect product formation without specific labels |
Experimental Protocols
Enzymatic Assay using a this compoundModified Synthetic Heparan Sulfate Oligomer
This protocol is adapted from an assay for Sulf-2 activity.
a. Materials:
-
Recombinant Sulf-2 enzyme
-
Synthetic this compoundsulfated heparan sulfate oligosaccharide substrate (e.g., 2S2-6S4)
-
Assay Buffer: 50 mM Tris, pH 7.4, 10 mM CaCl₂, 0.01% Tween 20
-
Quenching Solution: 2 M NaCl in 20 mM sodium acetate, pH 5.0
-
HPLC system with an anion-exchange column (e.g., ProPAC PA1)
b. Procedure:
-
Prepare a reaction mixture containing the synthetic substrate (final concentration ~0.11 mM) in the assay buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Sulf-2 enzyme (e.g., 0-100 ng).
-
Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding the quenching solution to each aliquot.
-
Analyze the samples by ion-exchange HPLC to separate the sulfated substrate from the desulfated product.
-
Quantify the substrate and product peaks by measuring the UV absorbance at 310 nm (if the substrate is pNP-labeled).
-
Calculate the enzyme activity based on the rate of product formation.
Alternative Assay: Chromogenic/Fluorogenic Sulfatase Assay
This protocol describes a general assay for sulfatase activity using a chromogenic or fluorogenic substrate.[4][5]
a. Materials:
-
Enzyme sample (e.g., cell lysate or purified enzyme)
-
Chromogenic substrate (e.g., p-nitrocatechol sulfate, pNCS) or Fluorogenic substrate (e.g., 4-methylumbelliferyl sulfate, 4-MUS)
-
Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., 0.1 M sodium acetate, pH 5.0)
-
Stop Solution: e.g., 0.5 M NaOH for pNCS or 0.2 M glycine-carbonate buffer, pH 10.4 for 4-MUS
-
Spectrophotometer or Fluorometer
b. Procedure:
-
Prepare a stock solution of the chromogenic or fluorogenic substrate in the assay buffer.
-
In a microplate, add the enzyme sample to the assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the reaction for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength for the chromogenic product (e.g., 515 nm for p-nitrocatechol) or the fluorescence for the fluorogenic product (e.g., Ex: 365 nm, Em: 445 nm for 4-methylumbelliferone).
-
Generate a standard curve using the product (p-nitrocatechol or 4-methylumbelliferone) to quantify the amount of product formed.
-
Calculate the enzyme activity.
Signaling Pathway and Experimental Workflow Diagrams
Fibroblast Growth Factor (FGF) Signaling Pathway
The sulfation pattern of heparan sulfate proteoglycans (HSPGs) is critical for the formation of a ternary complex with FGF and its receptor (FGFR), which initiates downstream signaling. This compoundsulfation is a key modification that influences this interaction.[6]
Caption: FGF signaling pathway initiated by ligand and co-receptor binding.
Experimental Workflow for Enzymatic Assay Validation
The following diagram outlines the key steps in validating an enzymatic assay.
Caption: General workflow for the validation of an enzymatic assay.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Expanded Set of Fluorogenic Sulfatase Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Physical Properties of 6-O- and 2-O-Carboxymethyl Cellulose for Researchers and Drug Development Professionals
A detailed examination of regioselectively substituted carboxymethyl cellulose (CMC) reveals significant differences in the physical properties of 6-O-carboxymethyl cellulose (this compoundCMC) and 2-O-carboxymethyl cellulose (2-O-CMC), impacting their potential applications in drug delivery and material science. This guide provides a comparative analysis based on available experimental data, outlines the methodologies for key experiments, and visualizes the comparative workflow.
The position of the carboxymethyl group on the anhydroglucose unit of the cellulose backbone plays a crucial role in determining the overall physicochemical behavior of the resulting polymer. While commercially available CMC is a random copolymer with substitutions at the C2, C3, and C6 hydroxyl groups, regioselective synthesis allows for the production of CMCs with defined structures, such as this compoundCMC and 2-O-CMC. Understanding the distinct properties of these selectively substituted derivatives is paramount for their targeted use in advanced applications.
Comparative Workflow
The following diagram illustrates the logical workflow for the comparative analysis of 6-O- and 2-O-carboxymethyl cellulose.
Caption: Workflow for the comparative analysis of 6-O- and 2-O-CMC.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies on 6-O- and 2-O-CMC within a single research paper, the following table summarizes the expected and reported trends based on the general principles of cellulose chemistry and available data from separate studies. It is important to note that direct quantitative comparison should be made with caution as experimental conditions can vary between studies.
| Physical Property | This compoundCarboxymethyl Cellulose (this compoundCMC) | 2-O-Carboxymethyl Cellulose (2-O-CMC) | Key Influencing Factors |
| Degree of Substitution (DS) | Generally, the primary hydroxyl group at C6 is more accessible and reactive, potentially leading to a higher DS under certain reaction conditions. | The secondary hydroxyl group at C2 is less sterically hindered than the C3 hydroxyl, and its reactivity can be enhanced in specific solvent systems. Carboxymethylation has been reported to be more effective at the O-2 position compared to the O-3 position.[1] | Reaction conditions (solvent, base, temperature), nature of the cellulose source. |
| Solubility | Expected to exhibit good water solubility, particularly with an increasing DS. | Water-soluble, with reports indicating dissolution in water starting from a DS of 0.6.[1] | Degree of Substitution (DS), uniformity of substitution, molecular weight. |
| Viscosity | The viscosity of CMC solutions is influenced by molecular weight, DS, and the uniformity of substitution. Higher molecular weight and DS generally lead to higher viscosity. | Similar to this compoundCMC, viscosity is dependent on molecular parameters. The more rigid structure resulting from substitution at C2 might influence chain entanglement and, consequently, viscosity. | Molecular weight, concentration, DS, ionic strength of the solution. |
| Thermal Stability | Carboxymethylation generally reduces the thermal stability of cellulose. The decomposition of CMC typically begins at temperatures above 200°C.[2] | The position of the carboxymethyl group may influence the degradation mechanism and onset temperature. The main thermal degradation process for CMC is observed over a wide temperature range of 185–420 °C.[3] | Degree of substitution, molecular weight, presence of impurities.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of 6-O- and 2-O-carboxymethyl cellulose.
Determination of Degree of Substitution (DS)
The degree of substitution is a critical parameter that defines the average number of carboxymethyl groups per anhydroglucose unit. A common method for its determination is back titration.
Protocol:
-
A precisely weighed amount of the dried CMC sample is converted to its free acid form by treatment with a strong acid (e.g., hydrochloric or nitric acid) in an alcohol-water mixture.
-
The resulting acidic CMC is thoroughly washed with an organic solvent (e.g., ethanol or methanol) to remove the excess acid and any soluble salts.
-
The purified acidic CMC is then dissolved in a known excess of standardized sodium hydroxide (NaOH) solution.
-
The unreacted NaOH is back-titrated with a standardized hydrochloric acid (HCl) solution using a suitable indicator (e.g., phenolphthalein) or potentiometric titration to determine the endpoint.
-
The DS is calculated based on the amount of NaOH consumed by the carboxymethyl groups.
Viscosity Measurement
The viscosity of CMC solutions is a key indicator of its thickening and stabilizing properties and is typically measured using a rotational viscometer.
Protocol:
-
A solution of a specific concentration (e.g., 1% or 2% w/v) of the CMC sample is prepared in deionized water.
-
The solution is stirred for a specified period to ensure complete dissolution and hydration of the polymer.
-
The solution is then allowed to stand to remove any air bubbles and to reach thermal equilibrium at a controlled temperature (e.g., 25°C).
-
A rotational viscometer (e.g., Brookfield or rheometer) with a suitable spindle is used to measure the viscosity of the solution at a defined shear rate.
-
The viscosity is recorded in millipascal-seconds (mPa·s) or centipoise (cP).
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the CMC samples.
Protocol:
-
A small, accurately weighed sample of the dried CMC is placed in a TGA crucible (typically platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at the end of the analysis. Differential scanning calorimetry (DSC) can be run concurrently to identify endothermic and exothermic transitions.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the molecular structure of 6-O- and 2-O-CMC and their resulting physical properties.
Caption: Structure-property relationships in regioselective CMCs.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. At what temperature does carboxymethyl cellulose (CMC) decompose - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 3. Properties enhancement of carboxymethyl cellulose with thermo-responsive polymer as solid polymer electrolyte for zinc ion battery - PMC [pmc.ncbi.nlm.nih.gov]
comparative docking studies of ligands with 6-O-sulfated and unsulfated receptors
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of sulfate groups on receptors, particularly 6-O-sulfation of glycosaminoglycans like heparan sulfate, plays a pivotal role in mediating a vast array of biological processes. This modification can significantly alter the electrostatic landscape of a receptor's binding site, thereby influencing ligand recognition, binding affinity, and subsequent signaling cascades. Understanding the precise impact of this compoundsulfation is therefore critical for the rational design of novel therapeutics that target these interactions.
This guide provides an objective comparison of ligand docking to this compoundsulfated and unsulfated receptor forms, supported by experimental data from glycan microarray analyses. It further outlines a detailed protocol for performing comparative molecular docking studies and visualizes the experimental workflow and relevant signaling pathways.
Data Presentation: Comparative Binding of Heparan Sulfate Ligands
The following table summarizes the binding of a library of structurally diverse heparan sulfate (HS) hexasaccharides to a panel of nine functionally distinct proteins. The data, derived from the glycan microarray analysis by Chopra et al. (2021), illustrates the impact of this compoundsulfation on binding affinity. The ligands are grouped by their core disaccharide structure, with variations in sulfation at the 3-O and 6-O positions of the central N-sulfated glucosamine (GlcNS) residue.
| Ligand ID | Central Disaccharide Modification | Antithrombin III (ATIII) | Heparin Cofactor II (HC-II) | Fibroblast Growth Factor 7 (FGF-7) | Fibroblast Growth Factor 9 (FGF-9) | Fibroblast Growth Factor Receptor I (FGFR-I) | Neuropilin 1 (Nrp-1) | Bone Morphogenic Protein 2 (BMP-2) | Stabilin 2 (Stab-2) | Receptor for Advanced Glycation End-products (RAGE) |
| Set 1 | IdoA2S-GlcNS(3S,6S) | High | High | High | High | High | High | Moderate | Low | Low |
| Set 2 | IdoA2S-GlcNS(6S) | Low | Low | Moderate | Moderate | Moderate | Moderate | Low | Low | Low |
| Set 3 | GlcA-GlcNS(3S,6S) | Moderate | Moderate | Low | Low | Low | Low | Low | Low | Low |
| Set 4 | GlcA-GlcNS(6S) | Low | Low | Low | Low | Low | Low | Low | Low | Low |
Note: The binding affinities are categorized as High, Moderate, or Low based on the relative fluorescence intensities reported in the source study. For detailed quantitative data, refer to Chopra et al., PNAS, 2021.
Experimental Protocols: A Guide to Comparative Molecular Docking
This section outlines a generalized yet detailed methodology for conducting comparative molecular docking studies of ligands with this compoundsulfated and unsulfated receptors using AutoDock Vina.
1. Preparation of the Receptor Structures:
-
Acquisition: Obtain the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be used.
-
Modeling Sulfation: For the unsulfated receptor, use the native structure. For the this compoundsulfated receptor, the sulfate group needs to be computationally added to the relevant residue (e.g., N-acetylglucosamine). This can be done using molecular modeling software such as PyMOL or Chimera.
-
Protonation and Charge Assignment: Both receptor structures must be prepared by adding polar hydrogens and assigning appropriate atomic charges. Force fields like AMBER or CHARMM are commonly used for this purpose. It is crucial to use a force field that has been parameterized for sulfated carbohydrates to ensure accurate charge distribution.
-
File Format Conversion: Convert the prepared receptor structures into the PDBQT file format required by AutoDock Vina. This format includes atomic charges, atom types, and torsional degrees of freedom.
2. Preparation of the Ligand Structures:
-
Ligand Generation: Obtain or build the 3D structures of the ligands to be docked.
-
Charge and Torsion Definition: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds for each ligand.
-
File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.
3. Docking Simulation:
-
Grid Box Definition: Define a 3D grid box that encompasses the binding site on each receptor. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File: Create a configuration file for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm.
-
Execution: Run the AutoDock Vina docking simulations for each ligand with both the this compoundsulfated and unsulfated receptor structures.
4. Analysis of Results:
-
Binding Affinity: The primary output from AutoDock Vina is the predicted binding affinity in kcal/mol. Lower (more negative) values indicate a more favorable binding interaction.
-
Pose Analysis: Visualize and analyze the predicted binding poses of the ligands in the receptor's active site. Pay close attention to the hydrogen bonds, hydrophobic interactions, and electrostatic interactions formed between the ligand and the receptor.
-
Comparative Analysis: Directly compare the binding affinities and binding poses of each ligand with the this compoundsulfated versus the unsulfated receptor. This comparison will reveal the impact of the sulfate group on the binding interaction.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparative docking and the signaling pathways of some of the receptors mentioned in the data table.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Simplified FGF signaling pathway initiated by ligand and heparan sulfate co-receptor binding.
Caption: Overview of the RAGE signaling pathway upon ligand binding.
This guide highlights the importance of this compoundsulfation in modulating ligand-receptor interactions. The provided data and protocols serve as a valuable resource for researchers investigating these intricate biological systems and for the development of targeted therapeutics. The visualization of workflows and signaling pathways further aids in the conceptual understanding of these complex processes.
Safety Operating Guide
Safe Handling and Disposal of 6-O-acetyl-beta-d-glucopyranosyl-naltrexone
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this potent compound.
Hazard Identification
Based on the toxicological information for naltrexone and the general properties of potent opioids, 6-O-acetyl-beta-d-glucopyranosyl-naltrexone should be considered a hazardous substance.[6][7] The primary routes of exposure are inhalation, ingestion, and skin contact.[8]
| Hazard | Description | Potential Health Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][7] | May cause gastrointestinal disturbances, central nervous system depression, and respiratory depression.[9][8] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[6] | May be absorbed through the skin, leading to systemic toxicity.[1][10] May cause skin irritation.[8] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[6] Aerosolized powders present a significant respiratory hazard.[10] | May cause respiratory tract irritation and systemic toxicity.[8] |
| Serious Eye Irritation | Causes serious eye irritation.[7] | Direct contact with eyes can cause irritation.[8] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[11][6] | Repeated exposure may lead to sensitization. |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential for handling potent opioids.[4][12] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4] All personnel must be trained on the proper donning, doffing, and disposal of PPE.[4][12]
| Risk Level | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Low Risk (e.g., handling sealed containers, working with very dilute solutions) | Single pair of powder-free nitrile gloves.[13] | Safety glasses with side shields.[12] | Not typically required, but a fit-tested N95 respirator is recommended if there is any risk of aerosolization.[12] | Laboratory coat. |
| Moderate Risk (e.g., weighing powders, preparing stock solutions) | Double-gloving with powder-free nitrile gloves.[12] | Chemical splash goggles.[12] | A fit-tested N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection is recommended.[13][14] | Disposable coveralls or a gown with long sleeves.[12][13] |
| High Risk (e.g., cleaning up spills, potential for significant aerosolization) | Double-gloving with powder-free nitrile gloves.[12] | Face shield in addition to chemical splash goggles.[13] | A full-facepiece air-purifying respirator (APR) with P100 filters or a powered air-purifying respirator (PAPR).[14] | Certified ensemble that provides full skin coverage.[4] |
Operational Plan for Handling
A step-by-step protocol is crucial to minimize the risk of exposure when handling this compoundacetyl-beta-d-glucopyranosyl-naltrexone.
1. Designated Work Area:
-
All handling of the solid compound and concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain airborne particles.[1]
-
The designated area should be clearly marked with warning signs.[1]
2. Weighing the Compound:
-
Whenever possible, use a closed system for weighing to minimize the risk of aerosolization.[1]
-
Use antistatic tools to prevent the powder from becoming airborne due to static charge.[1]
-
Place a disposable liner on the balance to contain any minor spills.
-
Seal all containers immediately after use to prevent the spread of dust.[1]
3. Preparing Solutions:
-
Prepare solutions in the designated containment enclosure (fume hood or glove box).
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, and hazard warnings.[1]
4. Emergency Procedures:
-
Spill:
-
Evacuate all non-essential personnel from the area immediately.[1]
-
Use an opioid-specific spill kit containing absorbent pads, appropriate PPE, and decontamination solutions.[1]
-
Decontaminate surfaces with soap and water. Avoid using bleach, which may aerosolize powders.[1]
-
Report all spills to the appropriate safety personnel.[1]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water. Do not use alcohol-based hand sanitizers, as they may increase absorption.[12][13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention in all cases of suspected exposure, even if symptoms are not present.[1][9]
-
Ensure that naloxone is readily available as an emergency response measure for opioid overdose.[3]
-
Disposal Plan
All waste generated from handling this compoundacetyl-beta-d-glucopyranosyl-naltrexone must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[5]
1. Waste Segregation:
-
Contaminated PPE and Materials: All disposable items that have come into contact with the compound (gloves, coveralls, liners, etc.) should be placed in a designated hazardous waste container.[15]
-
Unused Compound and Solutions: Unused or expired compounds and solutions are considered hazardous pharmaceutical waste.[16]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
2. Waste Containers:
-
Use clearly labeled, leak-proof containers for all hazardous waste.
-
Hazardous pharmaceutical waste is often collected in black containers.[15]
3. Disposal Method:
-
Incineration is the preferred method for the disposal of potent pharmaceutical waste, as it ensures complete destruction of the active ingredients.[16][17]
-
Work with a licensed hazardous waste disposal company to ensure proper transportation and disposal.[15][17]
-
Maintain a manifest for all hazardous waste to document its journey from generation to final disposal.[15]
4. Decontamination of Reusable Equipment:
-
Thoroughly decontaminate all non-disposable equipment, such as glassware and spatulas, after use.
-
Wash with soap and water, followed by an appropriate solvent rinse.
-
Dispose of the cleaning materials as hazardous waste.
Safe Handling Workflow
Caption: Workflow for handling potent compounds.
References
- 1. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 2. dfs.virginia.gov [dfs.virginia.gov]
- 3. content.govdelivery.com [content.govdelivery.com]
- 4. ems.gov [ems.gov]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. spectrumrx.com [spectrumrx.com]
- 9. aphl.org [aphl.org]
- 10. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Exposure Hazards to Synthetic Opioids, Including Fentanyl and Fentanyl Analogues | Office of Justice Programs [ojp.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 13. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 14. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 16. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 17. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
